molecular formula C5H7BrN2 B129564 4-Bromo-2-ethyl-1H-imidazole CAS No. 145575-91-3

4-Bromo-2-ethyl-1H-imidazole

Cat. No.: B129564
CAS No.: 145575-91-3
M. Wt: 175.03 g/mol
InChI Key: ABGRZMXSFGWOOF-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1H-imidazole is a heterocyclic organic compound featuring a bromine atom and an ethyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom in this compound makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1H-imidazole typically involves the bromination of 2-ethyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 4-substituted-2-ethyl-1H-imidazole derivatives.

    Oxidation: Formation of 2-ethyl-4-imidazolecarboxaldehyde or 2-ethyl-4-imidazolecarboxylic acid.

    Reduction: Formation of 2-ethyl-1,4-dihydroimidazole.

Scientific Research Applications

4-Bromo-2-ethyl-1H-imidazole finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromo-1H-imidazole: Lacks the ethyl group, making it less hydrophobic.

    2-Ethyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity.

    4-Chloro-2-ethyl-1H-imidazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

Uniqueness: 4-Bromo-2-ethyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Biological Activity

Overview

4-Bromo-2-ethyl-1H-imidazole is a heterocyclic organic compound characterized by a bromine atom and an ethyl group attached to an imidazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H7_7BrN2_2
  • Molecular Weight : 173.03 g/mol
  • CAS Number : 145575-91-3

This compound functions primarily through interactions with biological targets such as enzymes and proteins. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : It may influence cellular signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. This activity is attributed to its ability to disrupt microbial cellular processes through enzyme interaction.

Anticancer Properties

The compound has been studied for its anticancer potential. It may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. Specific studies have shown that imidazole derivatives can disrupt tubulin polymerization, a critical process in cancer cell division .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of imidazole, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved interference with bacterial cell wall synthesis and metabolic processes.
  • Anticancer Activity :
    • In vitro assays showed that the compound inhibited the growth of several cancer cell lines. For instance, it was found to have an IC50_{50} value in the low micromolar range against specific cancer types, indicating potent antiproliferative effects .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer progression, leading to reduced cell viability and altered cell cycle dynamics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial activity
AnticancerInduces apoptosis in cancer cells; inhibits growth
Enzyme InteractionInhibits various enzymes affecting metabolic pathways

Properties

IUPAC Name

5-bromo-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRZMXSFGWOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473711
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145575-91-3
Record name 5-Bromo-2-ethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145575-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ETHYL-4-BROMOIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethyl-1H-imidazole
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